对苯二甲酸乙二醇环状三聚体

描述

Ethylene Terephthalate Cyclic Trimer Analysis

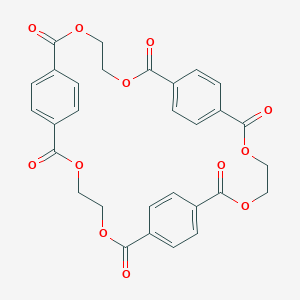

Ethylene Terephthalate Cyclic Trimer is a low molecular weight component of poly(ethylene terephthalate) (PET) that can be separated by solvent extraction. It is one of the macrocyclic oligo(ethylene terephthalates) that exists in equilibrium with the linear high polymer at high temperatures and constitutes about 1.5% of the weight of the polymer . The cyclic trimer is particularly stable among the cyclic oligomers of PET .

Synthesis Analysis

The synthesis of the cyclic trimer can occur during the polymerization process of PET. It has been shown that cyclic trimers can be prepared by a polymer-supported reaction . Additionally, copolymerization involving ethylene isophthalate cyclic dimer and bis(2-hydroxyethyl) terephthalate can lead to the formation of polymers with cyclic structures .

Molecular Structure Analysis

The molecular structure of the cyclic trimer has been determined by X-ray diffraction. The crystal structure of the higher temperature phase (Type B) of the cyclic trimer of PET has been found to be dimensionally similar to the lower temperature phase (Type A) but differs significantly in crystal structure and conformation . The molecule of Type B has approximate m(Cs) symmetry, and the macrocycle ring is flatter than that of Type A .

Chemical Reactions Analysis

The cyclic trimer of PET can undergo various chemical reactions. For instance, it can be converted to a new ethylene terephthalate copolymer of regular structure . Enzyme-catalyzed hydrolysis has been reported as an efficient method for the removal of cyclic trimer, with almost complete hydrolysis accomplished under specific conditions .

Physical and Chemical Properties Analysis

The cyclic trimer of PET has unique physical and chemical properties that distinguish it from its linear counterparts. The equilibrium concentration of cyclic trimer in PET melts has been calculated, and the cyclic trimer content of PET melts at 570 K is predicted to be 0.1–0.5% by weight . The cyclic trimer's stability is demonstrated by its resistance to extraction and its persistence in PET fibers during processing .

科学研究应用

聚合和共聚酯形成

对苯二甲酸乙二醇环状三聚体 (ETCT) 在聚合过程中发挥着重要作用。González Vidal、Martínez de Ilarduya 和 Guerra (2009) 证明了 ETCT 可用于通过开环聚合制备聚(乙烯-共-1,4-环己烷二亚甲基对苯二甲酸酯)共聚酯。该过程涉及含有 ETCT 的聚酯的环解聚合,生成具有不同热性能和分子量的共聚酯,展示了 ETCT 在聚合物工程中的用途(González Vidal 等人,2009 年)。

酶促水解

Hooker、Hinks、Montero 和 Icherenska (2003) 探索了 ETCT 的酶催化水解,突出了其在有效去除三聚体和纤维加工中的潜力。他们在特定条件下实现了 ETCT 几乎完全水解,表明其对酶促分解很敏感,这在各种工业应用中至关重要(Hooker 等人,2003 年)。

热演化研究

Vermylen、Lodefier、Devaux、Legras、Donald、Rozenberg 和 Hoffmann (2000) 对 PET 中环状低聚物的形成(包括 ETCT)的热演化进行了研究。他们观察到在热条件下环状低聚物含量的变化,提供了对聚合物基质中 ETCT 的热稳定性和行为的见解(Vermylen 等人,2000 年)。

金属化的表面偏析

Gollier 和 Bertrand (2002) 研究了金属化 PET 表面上的环状低聚物(包括 ETCT)的偏析。他们的研究提供了有关 ETCT 在金属化 PET 表面扩散和结晶的有价值信息,有助于更好地理解聚合物-金属界面中的表面现象(Gollier 和 Bertrand,2002 年)。

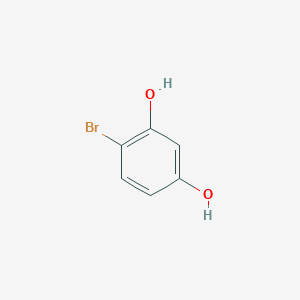

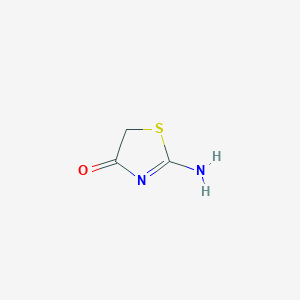

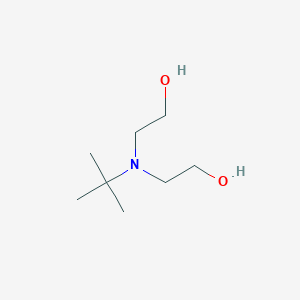

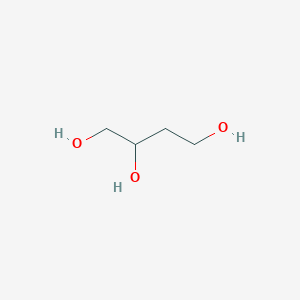

环境影响

Djapovic、Milivojevic、Ilic-Tomic、Lješević、Nikolaivits、Topakas、Maslak 和 Nikodinović-Runić (2021) 专注于 PET 前体和潜在降解产物(包括 ETCT)的合成、表征和毒性研究。他们的工作对于了解 PET 及其低聚物的环境影响和安全性至关重要(Djapovic 等人,2021 年)。

安全和危害

Ethylene Terephthalate Cyclic Trimer has low toxicity, but it is still necessary to prevent inhalation of dust and contact with skin and eyes . During operation and storage, it should be avoided to contact with oxidants, acids, and alkali substances simultaneously to avoid possible reactions or dangers .

未来方向

属性

IUPAC Name |

3,6,13,16,23,26-hexaoxatetracyclo[26.2.2.28,11.218,21]hexatriaconta-1(31),8,10,18(34),19,21(33),28(32),29,35-nonaene-2,7,12,17,22,27-hexone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H24O12/c31-25-19-1-2-20(4-3-19)26(32)38-15-16-40-28(34)22-9-11-24(12-10-22)30(36)42-18-17-41-29(35)23-7-5-21(6-8-23)27(33)39-14-13-37-25/h1-12H,13-18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IICRGUKQYYOPIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)C2=CC=C(C=C2)C(=O)OCCOC(=O)C3=CC=C(C=C3)C(=O)OCCOC(=O)C4=CC=C(C=C4)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H24O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801017127 | |

| Record name | Ethylene Terephthalate Cyclic Trimer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

576.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethylene Terephthalate Cyclic Trimer | |

CAS RN |

7441-32-9 | |

| Record name | Ethylene Terephthalate Cyclic Trimer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

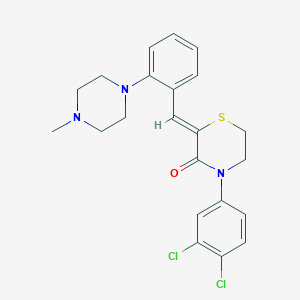

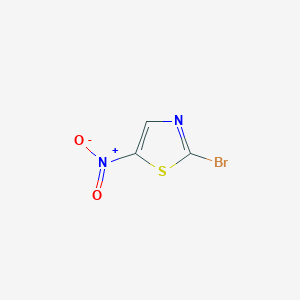

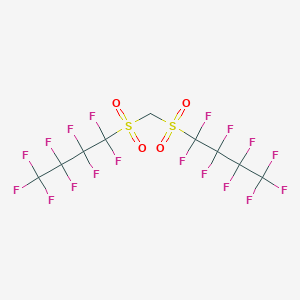

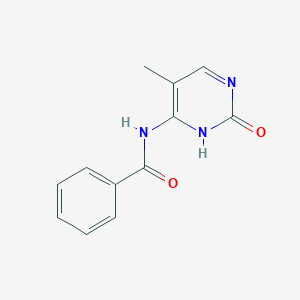

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-[2-(4-Methylphenyl)sulfonyloxynaphthalen-1-yl]naphthalen-2-yl] 4-methylbenzenesulfonate](/img/structure/B146118.png)